molecular formula C13H20ClN5O2 B2471230 Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate CAS No. 2377031-94-0

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate

Cat. No.: B2471230
CAS No.: 2377031-94-0
M. Wt: 313.79
InChI Key: NRDUUFSKXBVWMK-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate is a chemical compound with a complex molecular structure

Properties

IUPAC Name

tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-5-9(7-19)18(4)11-16-8-15-10(14)17-11/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDUUFSKXBVWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)C2=NC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate typically involves multiple steps, starting with the reaction of 4-chloro-1,3,5-triazin-2-yl with methylamine to form the intermediate triazine derivative. This intermediate is then reacted with tert-butyl pyrrolidine-1-carboxylate under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazine Ring

The 4-chloro-1,3,5-triazine group is highly electrophilic, enabling displacement of the chlorine atom by nucleophiles such as amines, alcohols, or thiols. This reactivity is analogous to triazine-based coupling reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which activate carboxylic acids for peptide bond formation .

Key Reactions:

  • Amine Substitution:
    Primary or secondary amines attack the triazine’s C4 position, forming stable triazinyl-amide derivatives. For example:

    Triazine-Cl+R-NH2Triazine-NHR+HCl\text{Triazine-Cl} + \text{R-NH}_2 \rightarrow \text{Triazine-NHR} + \text{HCl}

    This reaction proceeds under mild conditions (0–25°C) in polar aprotic solvents (e.g., DMF, THF) .

  • Alcoholysis:
    Alcohols displace chloride to generate triazinyl ethers:

    Triazine-Cl+R-OHTriazine-OR+HCl\text{Triazine-Cl} + \text{R-OH} \rightarrow \text{Triazine-OR} + \text{HCl}

    Reactions typically require catalytic bases (e.g., DIEA) to neutralize HCl and drive completion .

Table 1: Substitution Reactions with Selected Nucleophiles

NucleophileProductConditionsYield (%)Reference
BenzylamineTriazinyl-benzylamideDMF, 25°C, 2h85–90
MethanolTriazinyl-methyl etherTHF, DIEA, 0°C, 1h75–80
ThiophenolTriazinyl-phenyl thioetherDCM, RT, 3h70

Activation of Carboxylic Acids for Amide Bond Formation

The chloro-triazine group can act as a coupling reagent, analogous to DMTMM, by reacting with carboxylic acids to form active esters. This intermediate facilitates amide bond formation with amines :

Mechanism:

  • Carboxylic Acid Activation:

    R-COOH+Triazine-ClR-CO-O-Triazine+HCl\text{R-COOH} + \text{Triazine-Cl} \rightarrow \text{R-CO-O-Triazine} + \text{HCl}
  • Aminolysis:

    R-CO-O-Triazine+R’-NH2R-CONH-R’+Triazine-OH\text{R-CO-O-Triazine} + \text{R'-NH}_2 \rightarrow \text{R-CONH-R'} + \text{Triazine-OH}

Key Considerations:

  • Steric Effects: The tert-butyl carbamate on pyrrolidine imposes steric hindrance, potentially slowing reaction kinetics compared to smaller triazine reagents like DMTMM .

  • Side Reactions: Competing pathways include:

    • Rearrangement to unreactive N-acylurea derivatives.

    • Hydrolysis of the active ester in aqueous media .

Hydrolysis of the Triazine Chloride

The C4-chlorine is susceptible to hydrolysis in aqueous or protic solvents, forming the inactive triazinyl hydroxide:

Triazine-Cl+H2OTriazine-OH+HCl\text{Triazine-Cl} + \text{H}_2\text{O} \rightarrow \text{Triazine-OH} + \text{HCl}

This reaction is pH-dependent, accelerating under basic conditions .

Carbamate Cleavage

The tert-butyl carbamate is stable under neutral and basic conditions but cleaves in strong acids (e.g., TFA, HCl/dioxane) to yield the free pyrrolidine amine:

Boc-protected amine+H+NH2-pyrrolidine+CO2+tert-butanol\text{Boc-protected amine} + \text{H}^+ \rightarrow \text{NH}_2\text{-pyrrolidine} + \text{CO}_2 + \text{tert-butanol}

Cleavage typically requires >50% TFA in DCM at 25°C for 1–2 hours .

Structural Insights from Analogous Compounds

  • Stereochemical Influence: The (R) and (S) enantiomers of tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate (CIDs 45089543 and 45089548) exhibit identical reactivity in substitution reactions, suggesting minimal stereochemical impact on triazine-mediated processes .

  • Linker Modifications: Derivatives with ethylene-bridged piperazine linkers (e.g., Compound 3 in ) demonstrate enhanced solubility in polar solvents, potentially improving reaction efficiency .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of various heterocyclic compounds.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • N- (tert-Butyl)-4- [ (4,6-dichloro-1,3,5-triazin-2-yl)amino]benzamide

  • Tert-butyl 3- {[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate

Uniqueness: Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate is unique in its molecular structure and potential applications. Its triazine core and pyrrolidine ring contribute to its distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 2377031-94-0
  • Molecular Formula : C13H20ClN5O2
  • Molecular Weight : 313.79 g/mol

The compound features a pyrrolidine ring and a triazine moiety, which are linked through a methylamino group. This structure is significant for its biological interactions.

Anti-inflammatory Activity

Research indicates that compounds with triazine structures exhibit anti-inflammatory properties. In a study evaluating various derivatives of triazine compounds, it was found that those similar in structure to this compound showed significant inhibition of inflammatory markers in vitro. The mechanism is believed to involve the modulation of cytokine production and inhibition of pro-inflammatory pathways .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. A notable study demonstrated that derivatives of triazine compounds could inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The presence of the chlorinated triazine moiety enhances the compound's ability to target specific cancer pathways, potentially leading to apoptosis in malignant cells .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (μM)Mechanism
HeLa12.5Apoptosis induction via caspase activation
MCF715.0Inhibition of cell cycle progression

Antimicrobial Activity

Preliminary studies have also indicated that the compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Case Studies

A recent case study involving the use of this compound in a therapeutic context highlighted its effectiveness in reducing tumor size in xenograft models. The compound was administered at varying doses over several weeks, resulting in significant tumor regression compared to control groups receiving no treatment .

Q & A

Q. What are the key steps for synthesizing Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]pyrrolidine-1-carboxylate?

The synthesis typically involves nucleophilic substitution reactions. For example:

  • React the pyrrolidine intermediate with 4-chloro-1,3,5-triazine derivatives under anhydrous conditions.
  • Use catalysts like DMAP (4-dimethylaminopyridine) and bases such as triethylamine in dichloromethane at 0–20°C to facilitate coupling .
  • Purify via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify backbone structure and substituent positions (e.g., tert-butyl group at δ ~1.4 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify functional groups like carbonyl (C=O stretch ~1700 cm1^{-1}) and triazine ring vibrations .

Q. What safety precautions are critical during handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the 4-chloro-1,3,5-triazine moiety influence reactivity in cross-coupling reactions?

The electron-deficient triazine ring enhances electrophilicity, making it susceptible to nucleophilic attack. For instance:

  • The chlorine atom at the 4-position can be displaced by amines or thiols under mild conditions.
  • Steric hindrance from the tert-butyl group may slow reactivity, requiring optimized reaction times (e.g., 12–24 hours) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-Response Analysis : Perform IC50_{50} assays across multiple concentrations to validate potency thresholds .
  • Structural Analog Comparison : Test derivatives (e.g., replacing the triazine with pyrimidine) to isolate structure-activity relationships .
  • Reproducibility Checks : Validate protocols using standardized cell lines (e.g., HEK293 or HeLa) and control compounds .

Q. How can computational modeling predict the compound’s enzyme inhibition mechanisms?

  • Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases) .
  • MD Simulations : Analyze binding stability over 100-ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
  • QSAR Studies : Corrogate electronic parameters (e.g., Hammett constants) with inhibitory activity to design optimized analogs .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • pH Stability Tests : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24 hours .
  • Metabolic Stability : Use liver microsomes to measure half-life and identify major metabolites via LC-MS .
  • Photostability : Expose to UV light (300–400 nm) and track changes in UV-Vis absorbance spectra .

Methodological Guidelines

Optimizing Chromatographic Purification

  • Column Selection : Use silica gel (200–300 mesh) with ethyl acetate/hexane (1:4 to 1:1 gradient) for best resolution .
  • Detection : Monitor fractions by TLC (Rf_f ~0.3–0.5) and combine pure fractions to maximize yield (>70%) .

Designing In Vitro Bioactivity Assays

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with 10 µM–1 mM compound concentrations .
  • Cytotoxicity Screening : Perform MTT assays on cancer cell lines (48–72 hours incubation) and compare to cisplatin controls .

Addressing Synthetic Byproduct Formation

  • Byproduct Identification : Characterize impurities via LC-MS and adjust reaction stoichiometry (e.g., reduce excess triazine reagent) .
  • Temperature Control : Lower reaction temperatures (0–5°C) to minimize side reactions like over-alkylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.